3-Cyclopropyl-2-fluorobenzaldehyde
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Overview
Description
3-Cyclopropyl-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1854183-61-1 . It has a molecular weight of 164.18 and is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FO/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,6-7H,4-5H2
. This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a powder . It’s stored at 4 degrees Celsius .
Scientific Research Applications
Rotational Isomerism and Molecular Structure
A study on fluorobenzaldehydes, including 3-fluorobenzaldehyde, investigated their microwave spectra and confirmed the existence of rotational isomers, contributing to the understanding of their molecular structure and dynamics (Alonso & Villamañán, 1989).
Synthesis and Antioxidant Activity
A research focused on the synthesis of thiazolidin-4-one derivatives using 4-fluorobenzaldehyde demonstrated promising antioxidant activities in some compounds, suggesting potential applications in the development of new antioxidants (El Nezhawy et al., 2009).
Cyclopropanation and C-H Insertion Reactions
Studies have explored the activation of unsaturated carbon-carbon bonds in cyclopropenes, leading to various ring-opening reactions and the synthesis of diverse cyclopropane derivatives, potentially useful in medicinal chemistry (Archambeau et al., 2015).
Enantioselective Cyclopropanation
Research into the cyclopropanation of enals using oxidative N-heterocyclic carbene catalysis has been conducted, showcasing techniques for generating cyclopropyl and iodocyclopropyl alcohols with high enantio- and diastereoselectivity, which is significant in the development of chiral drugs (Biswas et al., 2012).
Synthesis of Fluorocyclopropanes
A recent study demonstrated an enantioselective cyclopropanation process to generate fluorocyclopropanes, highlighting the utility of these compounds as chiral building blocks in pharmaceutical research (Delion et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural similarity to other benzaldehyde derivatives, it may interact with biological targets through similar mechanisms, such as nucleophilic substitution or free radical reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it’s challenging to accurately describe the biochemical pathways it affects. It’s worth noting that benzaldehyde derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its molecular weight (16418 g/mol) and physical form (powder) suggest that it could be absorbed and distributed in the body following oral or intravenous administration .
Action Environment
The action, efficacy, and stability of 3-Cyclopropyl-2-fluorobenzaldehyde could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Its stability at normal shipping temperature suggests it may be relatively stable under standard physiological conditions .
Properties
IUPAC Name |
3-cyclopropyl-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJBUIPCLPWAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1854183-61-1 |
Source
|
Record name | 3-cyclopropyl-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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